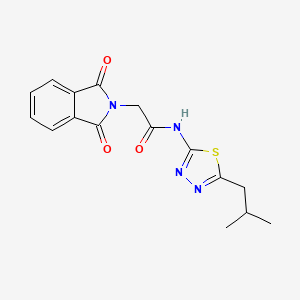![molecular formula C14H12Cl2N2O B5725309 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)
6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide, commonly known as CNE, is a potent and selective inhibitor of the protein kinase CK2. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
CNE binds to the ATP-binding site of CK2 and inhibits its activity by blocking the transfer of phosphate groups from ATP to target proteins. This leads to the disruption of various cellular processes regulated by CK2, including cell growth, proliferation, and survival. CNE has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and physiological effects:
CNE has been shown to have potent anti-cancer and anti-inflammatory effects in various preclinical models. It has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. In addition, CNE has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
CNE has several advantages for use in scientific research. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, CNE has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on CNE. One area of interest is the development of CNE-based therapeutics for cancer and inflammatory diseases. The identification of biomarkers for CK2 activity could also help to identify patients who are most likely to benefit from CNE-based therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of CNE and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more potent and selective CK2 inhibitors could provide new insights into the role of CK2 in various diseases and lead to the development of more effective therapies.
Méthodes De Synthèse
CNE can be synthesized using a multi-step process involving the reaction of 2-(4-chlorophenyl)ethylamine with 6-chloronicotinic acid. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-aminoacetophenone to yield CNE. The synthesis of CNE has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
CK2 is a ubiquitous and pleiotropic protein kinase that regulates various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders. CNE has been shown to selectively inhibit CK2 activity, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-4-1-10(2-5-12)7-8-17-14(19)11-3-6-13(16)18-9-11/h1-6,9H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOJXOIRDVFIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)
![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)





